molecular formula C20H28N2O5S2 B2639008 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide CAS No. 1448131-74-5

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide

Cat. No. B2639008
CAS RN: 1448131-74-5
M. Wt: 440.57
InChI Key: DLVRMGDDERHUET-UHFFFAOYSA-N
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Description

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H28N2O5S2 and its molecular weight is 440.57. The purity is usually 95%.
BenchChem offers high-quality 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Aminolysis Processes

A study by Palchikov et al. (2014) focused on the synthesis and chemical transformation of N-(oxiran-2-ylmethyl) (glycidyl) derivatives, specifically examining their epoxidation and aminolysis. These processes were explored through regioselectivity determinations using IR and 1H NMR spectroscopy and mass spectrometry, contributing to the understanding of chemical behaviors of similar compounds (Palchikov, Prid’ma, & Kas’yan, 2014).

Physicochemical Properties and Ecotoxicity of Derivatives

Sardar et al. (2018) synthesized new protic ionic liquids (PILs) using camphorsulfonate anion and explored the impact of alkyl and aromatic substitution on their physicochemical properties. The study also assessed the ecotoxicity of these ionic liquids, providing insights into the environmental impact and safety of related compounds (Sardar et al., 2018).

Pharmacological and Biological Applications

Anti-Acetylcholinesterase Activity

Holan, Virgona, and Watson (1997) explored the synthesis of some 5-substituted 1-methyl-1H-1,2,4-triazol-3-yl methanesulfonates, investigating their anti-acetylcholinesterase and insecticidal activities. This research provides a foundation for understanding the biological activity of related sulfonamide derivatives (Holan, Virgona, & Watson, 1997).

Anticonvulsant Agents

Li et al. (2015) designed and synthesized N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide derivatives, evaluating their potential as anticonvulsant agents. Their findings highlight the medical applications of specific sulfonamide derivatives in treating seizures, contributing to the development of new therapeutic drugs (Li et al., 2015).

Crystallography and Molecular Structure

Structural Studies

Dey et al. (2015) conducted structural studies on nimesulidetriazole derivatives, providing detailed analysis through laboratory X-ray powder diffraction data. This research sheds light on the molecular structure and supramolecular assembly of sulfonamide derivatives, offering insights into their structural characteristics (Dey et al., 2015).

properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5S2/c1-14-5-6-16(22-9-4-10-29(22,26)27)12-17(14)21-28(24,25)13-20-8-7-15(11-18(20)23)19(20,2)3/h5-6,12,15,21H,4,7-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVRMGDDERHUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)CC34CCC(C3(C)C)CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide

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